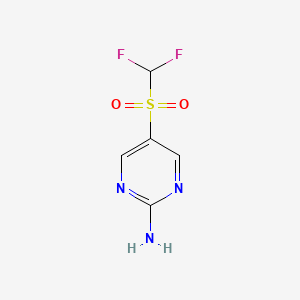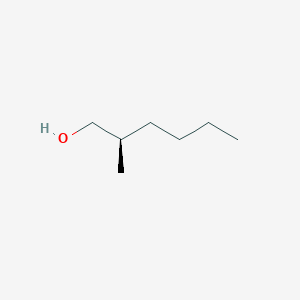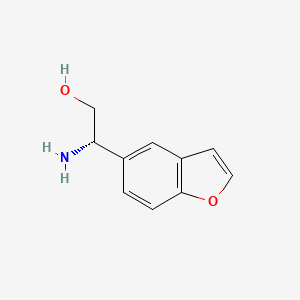
(S)-2-Amino-2-(benzofuran-5-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-2-(1-benzofuran-5-yl)ethan-1-ol is a chiral compound with a benzofuran moiety attached to an amino alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(1-benzofuran-5-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzofuran ring, which can be achieved through various methods such as the cyclization of ortho-hydroxyaryl ketones.
Amino Alcohol Formation:
Reaction Conditions: Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride, and solvents such as ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of (2S)-2-amino-2-(1-benzofuran-5-yl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(1-benzofuran-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzofuran ring can be reduced under specific conditions to yield dihydrobenzofuran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(2S)-2-amino-2-(1-benzofuran-5-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of fine chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism by which (2S)-2-amino-2-(1-benzofuran-5-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors where the compound binds and modulates their activity. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-2-(1-benzofuran-3-yl)ethan-1-ol: Similar structure but with the amino alcohol group attached at a different position on the benzofuran ring.
(2S)-2-amino-2-(1-benzothiophene-5-yl)ethan-1-ol: Contains a benzothiophene ring instead of a benzofuran ring.
(2S)-2-amino-2-(1-indole-5-yl)ethan-1-ol: Features an indole ring in place of the benzofuran ring.
Uniqueness
The uniqueness of (2S)-2-amino-2-(1-benzofuran-5-yl)ethan-1-ol lies in its specific stereochemistry and the presence of the benzofuran moiety, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(2S)-2-amino-2-(1-benzofuran-5-yl)ethanol |
InChI |
InChI=1S/C10H11NO2/c11-9(6-12)7-1-2-10-8(5-7)3-4-13-10/h1-5,9,12H,6,11H2/t9-/m1/s1 |
InChI Key |
IIDUYDXSKYEOJB-SECBINFHSA-N |
Isomeric SMILES |
C1=CC2=C(C=CO2)C=C1[C@@H](CO)N |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


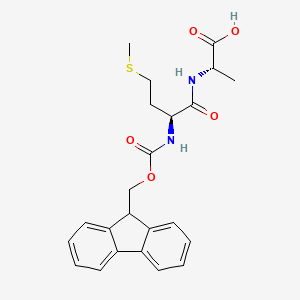
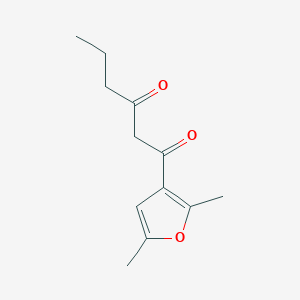

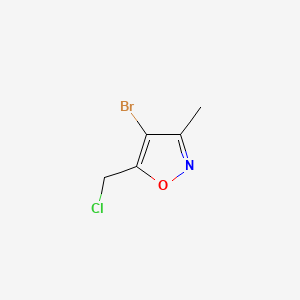

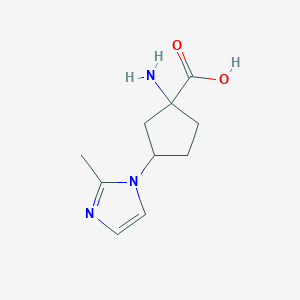
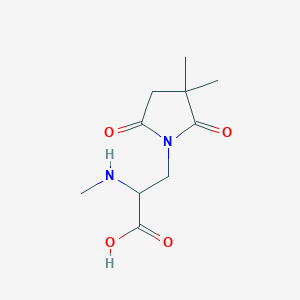
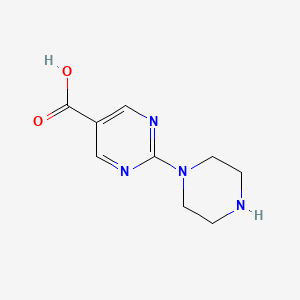
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylicacid,trans](/img/structure/B15315633.png)

![Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate](/img/structure/B15315648.png)

